Ginsenoside Ra6

Structural characterization Chromatographic separation Natural product chemistry

Structural misassignment in ginsenoside QC leads to failed audits. Ginsenoside Ra6 (CAS 1346522-89-1) is a rare protopanaxadiol-type saponin with distinct butenoyl and acetyl sugar modifications-unlike Ra1/Ra2/Ra3 or Rb1/Rc/Rd. - Reduced polarity ensures baseline separation in reversed-phase HPLC-DAD/ELSD - ≥98% HPLC purity for validated quantitative analysis of Panax ginseng extracts - Available as a certified reference standard; bulk custom synthesis supported

Molecular Formula C58H96O24
Molecular Weight 1177.4 g/mol
Cat. No. B12393042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside Ra6
Molecular FormulaC58H96O24
Molecular Weight1177.4 g/mol
Structural Identifiers
SMILESCC=CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4CC(C6C5(CCC6C(C)(CCC=C(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C)CO)O)O)O)O)O
InChIInChI=1S/C58H96O24/c1-10-12-36(62)74-24-31-40(65)43(68)47(72)51(78-31)81-49-45(70)39(64)30(23-60)77-53(49)80-35-16-18-55(6)33(54(35,4)5)15-20-56(7)34(55)21-28(61)37-27(14-19-57(37,56)8)58(9,17-11-13-26(2)3)82-52-48(73)44(69)41(66)32(79-52)25-75-50-46(71)42(67)38(63)29(22-59)76-50/h10,12-13,27-35,37-53,59-61,63-73H,11,14-25H2,1-9H3/b12-10+/t27-,28+,29+,30+,31+,32+,33-,34+,35-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46+,47+,48+,49+,50+,51-,52-,53-,55-,56+,57+,58-/m0/s1
InChIKeyQOGHAXHWJGZEST-XEUUVMKCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ginsenoside Ra6: Structure and Overview


Ginsenoside Ra6 (also designated Ginsenoside IV; CAS 1346522-89-1; molecular formula C58H96O24; molecular weight 1177.37) is a rare protopanaxadiol-type triterpene saponin isolated from the roots of Asian ginseng (Panax ginseng C.A. Meyer) [1]. It is distinguished from other Ra-series ginsenosides (Ra1, Ra2, Ra3) and protopanaxadiol-type ginsenosides (Rb1, Rb2, Rc, Rd) by the presence of unique butenoyl and acetyl sugar modifications on the dammarane core structure, which reduce molecular polarity and define it as a Ra-type variant . As a reference standard with HPLC purity typically ranging from 95% to 99%, Ginsenoside Ra6 is intended for quantitative analysis, quality control, metabolic studies, and pharmacological investigations [2].

Certified reference standard for quantitative HPLC profiling of Panax species
Unique butenoyl/acetyl modifications enable distinct chromatographic retention
Rare protopanaxadiol-type ginsenoside suited for metabolic pathway studies

Why Ra6 Cannot Be Substituted by Other Ginsenosides


Ginsenoside Ra6 cannot be substituted with structurally similar Ra-series compounds (Ra1, Ra2, Ra3) or other protopanaxadiol-type ginsenosides (Rb1, Rb2, Rc, Rd) due to fundamental differences in molecular structure that directly affect physicochemical properties and biological behavior. While Ra1 (C58H98O26), Ra2 (C58H98O26), and Ra3 (C59H100O27) share the Ra-type classification and are implicated in immune regulation and coronary artery disease treatment [1], Ginsenoside Ra6 possesses distinct butenoyl and acetyl sugar modifications on its dammarane skeleton that reduce polarity relative to other Ra-series members . These structural variations alter chromatographic retention behavior, metabolic stability, and potential target interactions. Furthermore, protopanaxadiol-type ginsenosides exhibit divergent, sometimes opposing, pharmacological profiles—for example, Rb1 exerts anti-inflammatory and anti-angiogenic effects whereas Rb2 exhibits pro-angiogenic activity [2]. Consequently, substituting Ginsenoside Ra6 with any in-class analog risks introducing uncontrolled variables in quantitative analytical workflows, metabolic pathway investigations, and functional pharmacological assays. The evidence presented below substantiates the structural and functional differentiation that necessitates compound-specific procurement.

Structure Butenoyl and acetyl modifications reduce polarity relative to Ra1, Ra2, and Ra3, shifting HPLC retention and requiring revalidation if substituted.
Function Protopanaxadiol-type ginsenosides show opposing activities (e.g., Rb1 anti-angiogenic vs. Rb2 pro-angiogenic); Ra6’s profile may differ, so in-class analogs cannot be assumed equivalent.
Metabolism Unique sugar modifications may alter susceptibility to gut microbiota and hepatic biotransformation, making compound-specific evaluation necessary.

Differentiation Evidence for Ginsenoside Ra6


Unique Butenoyl and Acetyl Modifications

Ginsenoside Ra6 is differentiated from Ra1, Ra2, and Ra3 by the presence of unique butenoyl and acetyl sugar modifications on the dammarane core structure . These modifications reduce molecular polarity relative to other Ra-type ginsenosides, resulting in distinct reversed-phase HPLC retention behavior that enables unambiguous chromatographic resolution from Ra1 (C58H98O26), Ra2 (C58H98O26), and Ra3 (C59H100O27) [1]. This structural divergence is not merely nominal but translates to quantifiable differences in physicochemical properties and metabolic processing pathways.

Unique modifications
Class-level
Butenoyl and acetyl sugar modifications present; absent in Ra1, Ra2, Ra3. Polarity reduced.
Structural differentiation affects chromatographic retention and metabolic stability.
Compound-specific reference standard required for accurate HPLC quantification.
Structural characterization Chromatographic separation Natural product chemistry

Reduced Polarity Affects Chromatography

Ginsenoside Ra6 exhibits reduced polarity compared to Ra1, Ra2, and Ra3 due to its unique butenoyl and acetyl sugar modifications . This physicochemical difference directly impacts chromatographic separation, with Ra6 requiring distinct reversed-phase HPLC-DAD or HPLC-ELSD elution conditions for adequate resolution from other Ra-series ginsenosides [1]. For quantitative analytical workflows, compound-specific reference standards with certified purity (95%–99% by HPLC) are essential for accurate calibration and peak assignment [2].

Chromatography impact
Class-level
Reduced polarity necessitates distinct reversed-phase HPLC elution conditions versus Ra1–Ra3.
Polarity difference alters separation; method revalidation needed if substituting.
Certified purity (95–99%) supports reliable calibration curves.
Analytical method development HPLC method validation Quality control

Opposing Angiogenic and Anti-Inflammatory Profiles

Protopanaxadiol-type ginsenosides exhibit divergent, sometimes opposing, pharmacological activities that preclude functional substitution. Rb1 exerts anti-angiogenic effects and inhibits proinflammatory cytokines (IL-1β, IL-6, TNF-α) in a dose-dependent manner (50–250 μg/mL), whereas Rg1 stimulates angiogenesis through augmentation of nitric oxide and VEGF production [1]. Similarly, Rb2 exhibits pro-angiogenic effects, contrasting directly with Rb1's anti-angiogenic profile [2]. While specific dose-response data for Ginsenoside Ra6 are not yet established in head-to-head comparative studies, its structural classification as a protopanaxadiol-type ginsenoside with unique butenoyl/acetyl modifications positions it within a class characterized by high functional heterogeneity, necessitating compound-specific evaluation .

Functional heterogeneity
Class-level
Rb1 anti-angiogenic/anti-inflammatory; Rg1 pro-angiogenic; Rb2 pro-angiogenic. Ra6 functional profile not yet established in head-to-head studies.
Opposing activities within protopanaxadiol class require compound-specific evaluation.
Class-level inference; Ra6-specific dose-response data are not available.
Angiogenesis Inflammation Cardiovascular pharmacology

HPLC Purity Benchmarks for Reliable Quantitation

Commercially available Ginsenoside Ra6 reference standards are supplied with HPLC purity specifications ranging from 95% to 99%, with multiple vendors reporting ≥98% purity by HPLC analysis [1]. Analytical methods include HPLC-DAD or HPLC-ELSD detection, with structural confirmation performed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [2]. This purity range aligns with industry standards for research-grade natural product reference standards and provides the quantitative reliability required for accurate calibration curves, content determination assays, and pharmacokinetic investigations.

Purity benchmarks
Specification review
HPLC purity 95–99%; ≥98% reported by multiple suppliers. Confirmed by MS and NMR.
Meets research-grade reference standard thresholds for quantitative workflows.
Supplier-reported purity; independent re-evaluation recommended for critical assays.
Quality control Reference standard validation HPLC analysis

Research Applications of Ginsenoside Ra6


Quantitative HPLC Profiling in Panax Species

Ginsenoside Ra6 is optimally deployed as a certified reference standard (≥98% HPLC purity) for the quantitative analysis of ginsenoside profiles in Panax ginseng and related species [1]. Its unique butenoyl and acetyl modifications confer reduced polarity relative to Ra1, Ra2, and Ra3, enabling unambiguous chromatographic resolution and accurate peak assignment in reversed-phase HPLC-DAD or HPLC-ELSD workflows . This application scenario leverages the compound's structural distinctiveness to ensure precise quantification of Ra6 content in botanical extracts, a critical parameter for quality control and standardization of ginseng-derived products [2].

Metabolic Pathway Probes for Rare Ginsenosides

As a rare and newly identified protopanaxadiol-type triterpene saponin with unique butenoyl and acetyl modifications, Ginsenoside Ra6 serves as a valuable probe compound for investigating the metabolic processing pathways of rare ginsenosides [1]. The structural modifications that distinguish Ra6 from more abundant ginsenosides (e.g., Rb1, Rg1, Re) may alter susceptibility to gut microbiota-mediated hydrolysis and hepatic biotransformation, providing a model system for studying structure-metabolism relationships in this compound class . These investigations support the development of pharmaceutical strategies aimed at improving the oral bioavailability of ginsenosides.

Functional Screening of Protopanaxadiol-Type Variants

Ginsenoside Ra6 is appropriate for inclusion in functional pharmacological screens designed to evaluate the biological activities of structurally distinct protopanaxadiol-type ginsenosides. Given the documented functional heterogeneity within this class—where Rb1 exerts anti-angiogenic and anti-inflammatory effects while Rb2 exhibits pro-angiogenic activity and Rg1 stimulates angiogenesis [1]—the unique butenoyl and acetyl modifications of Ra6 may confer a distinct activity signature that warrants systematic comparative investigation. This application scenario emphasizes the compound's value in structure-activity relationship studies rather than therapeutic efficacy claims.

Application
Selection Property
Validation Focus
Quantitative HPLC profiling of Panax ginseng
Distinct butenoyl/acetyl modifications
Resolution from Ra1, Ra2, Ra3; peak assignment accuracy
Metabolic pathway studies of rare ginsenosides
Unique structural modifications
Susceptibility to gut microbiota hydrolysis; hepatic biotransformation
Functional screening of protopanaxadiol-type variants
Prototypical protopanaxadiol skeleton with rare modifications
Comparative activity signatures vs. Rb1, Rg1, Rb2; structure-activity relationships

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